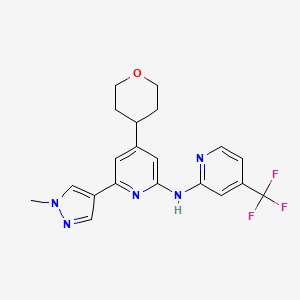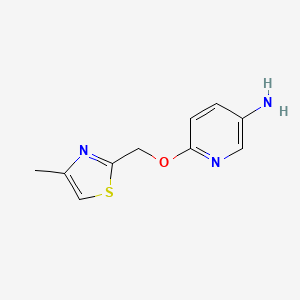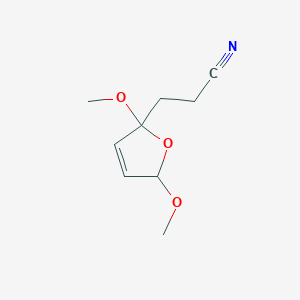
3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-フルオロフェニル)-4-(メチルスルホニル)-1H-ピラゾールは、ピラゾール類に属する有機化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環化合物です。この化合物の構造には、フルオロフェニル基とメチルスルホニル基が存在し、これはユニークであり、様々な化学的および生物学的用途で有用である可能性があります。
2. 製法
合成経路と反応条件
3-(2-フルオロフェニル)-4-(メチルスルホニル)-1H-ピラゾールの合成には、通常、以下のステップが含まれます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンまたはα,β-不飽和カルボニル化合物の反応によって達成できます。
フルオロフェニル基の導入: このステップは、ピラゾール環上の水素原子をフルオロフェニル基で置換することを伴い、多くの場合、パラジウム触媒クロスカップリング反応を使用します。
メチルスルホニル基の導入: これは、中間体をトリエチルアミンなどの塩基の存在下でメチルスルホニルクロリドと反応させることによって行うことができます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、自動合成、クロマトグラフィーや結晶化などの精製技術の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the methylsulfonyl group: This can be done by reacting the intermediate compound with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
3-(2-フルオロフェニル)-4-(メチルスルホニル)-1H-ピラゾールは、以下のものを含む様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は、スルホン誘導体を形成するために酸化することができます。
還元: 還元反応は、スルホニル基をスルフィド基に変換することができます。
置換: フルオロフェニル基は、求核性芳香族置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、塩基の存在下で使用する必要があります。
生成される主要な生成物
酸化: スルホン誘導体。
還元: スルフィド誘導体。
置換: 使用する求核剤に応じて、様々な置換ピラゾール誘導体。
4. 科学研究への応用
3-(2-フルオロフェニル)-4-(メチルスルホニル)-1H-ピラゾールには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用できます。
生物学: この化合物は、そのユニークな構造のために、酵素阻害と受容体結合の研究に使用できます。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-(2-フルオロフェニル)-4-(メチルスルホニル)-1H-ピラゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素阻害剤または受容体リガンドとして作用する可能性があります。フルオロフェニル基は、タンパク質内の疎水性ポケットと相互作用することができ、一方、メチルスルホニル基はアミノ酸残基と水素結合を形成することができます。これらの相互作用は、標的タンパク質または受容体の活性を調節する可能性があります。
6. 類似化合物の比較
類似化合物
3-(2-クロロフェニル)-4-(メチルスルホニル)-1H-ピラゾール: フッ素原子ではなく塩素原子が含まれている類似の構造。
3-(2-ブロモフェニル)-4-(メチルスルホニル)-1H-ピラゾール: フッ素原子ではなく臭素原子が含まれている類似の構造。
3-(2-メチルフェニル)-4-(メチルスルホニル)-1H-ピラゾール: フッ素原子ではなくメチル基が含まれている類似の構造。
独自性
3-(2-フルオロフェニル)-4-(メチルスルホニル)-1H-ピラゾールにおけるフッ素原子の存在は、その類似体と比較してユニークなものにします。フッ素原子は、化合物の電子特性を大きく変化させる可能性があり、その反応性と生物学的標的との相互作用に影響を与えます。
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(2-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.
3-(2-Methylphenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole makes it unique compared to its analogs Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with biological targets
特性
CAS番号 |
1447960-49-7 |
|---|---|
分子式 |
C10H9FN2O2S |
分子量 |
240.26 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13) |
InChIキー |
YROGFXXYUPVIIE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)



![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)


![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)





![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)
